molecular formula C12H16O4 B1452530 Methyl 3,5-diethoxybenzoate CAS No. 198623-55-1

Methyl 3,5-diethoxybenzoate

Cat. No. B1452530
CAS RN: 198623-55-1
M. Wt: 224.25 g/mol
InChI Key: TWYWKJRUBYVESZ-UHFFFAOYSA-N
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Description

“Methyl 3,5-dimethoxybenzoate” is a chemical compound with the molecular formula C10H12O4 . It is used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .


Synthesis Analysis

The bromination of methyl 3,5-dimethoxybenzoate has been investigated . It was used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide .


Molecular Structure Analysis

The molecular weight of “Methyl 3,5-dimethoxybenzoate” is 196.200 Da . The structure of this compound can be represented by the SMILES string COC(=O)c1cc(OC)cc(OC)c1 .


Chemical Reactions Analysis

“Methyl 3,5-dimethoxybenzoate” was used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide .


Physical And Chemical Properties Analysis

“Methyl 3,5-dimethoxybenzoate” is a solid substance . It has a boiling point of 298 °C and a melting point of 42-43 °C .

Scientific Research Applications

Synthesis of Mycophenolic Acid Analogues

Methyl 3,5-diethoxybenzoate: is utilized as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide , which is a key intermediate in the production of mycophenolic acid and its analogues . Mycophenolic acid is an immunosuppressant drug used to prevent rejection in organ transplantation and to treat autoimmune diseases.

Antimalarial Drug Development

This compound may be employed in the preparation of carbon isosteres related to 4-pyridinemethanols . These methanols have been evaluated for their antimalarial activity, indicating the potential of Methyl 3,5-diethoxybenzoate in the development of new antimalarial medications.

Bromination Studies

The bromination of Methyl 3,5-diethoxybenzoate has been investigated to understand its chemical behavior under halogenation conditions . This research is crucial for modifying the compound’s structure to enhance its pharmacological properties.

Laccase-Catalyzed Iodide Oxidation

In biochemical research, this compound is involved in the study of laccase-catalyzed iodide oxidation . This process is significant in understanding enzymatic reactions and their applications in biochemistry.

Organic Synthesis Building Block

As an organic building block, Methyl 3,5-diethoxybenzoate is used in various organic syntheses due to its reactive ester group, which can undergo numerous chemical transformations .

Analytical Chemistry

Methyl 3,5-diethoxybenzoate: can serve as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods due to its well-defined physical and chemical properties .

Safety and Hazards

“Methyl 3,5-dimethoxybenzoate” is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

methyl 3,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-10-6-9(12(13)14-3)7-11(8-10)16-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYWKJRUBYVESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707993
Record name Methyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-diethoxybenzoate

CAS RN

198623-55-1
Record name Methyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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